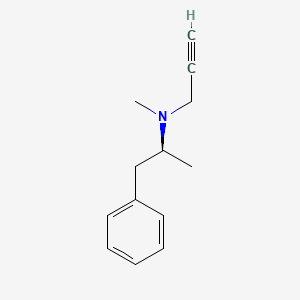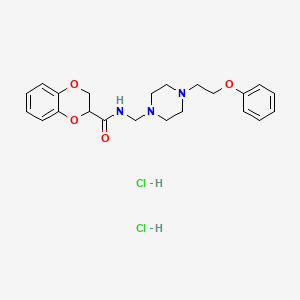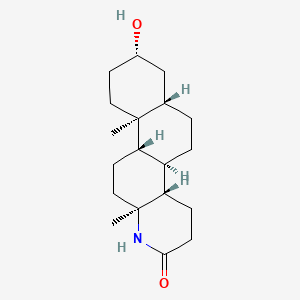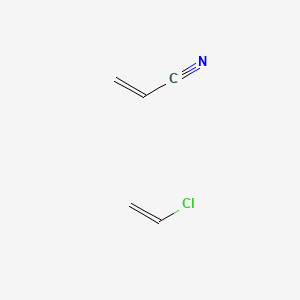
chloroethene;prop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
chloroethene;prop-2-enenitrile is typically synthesized through emulsion copolymerization. This process involves the polymerization of vinyl chloride and acrylonitrile in an aqueous medium with the aid of surfactants and initiators. The reaction conditions, such as temperature, pressure, and the concentration of monomers, are carefully controlled to achieve the desired copolymer composition .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale emulsion polymerization reactors. The monomers are fed into the reactor along with water, surfactants, and initiators. The reaction is carried out under controlled conditions to ensure consistent quality and yield of the copolymer. The resulting copolymer is then separated, purified, and dried for further use .
化学反应分析
Types of Reactions
chloroethene;prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The copolymer can be oxidized under specific conditions to introduce functional groups or modify its properties.
Reduction: Reduction reactions can be used to alter the chemical structure of the copolymer, affecting its physical and chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can introduce hydroxyl or carboxyl groups, while substitution reactions can result in the incorporation of different functional groups, enhancing the copolymer’s versatility .
科学研究应用
chloroethene;prop-2-enenitrile has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various advanced materials and nanocomposites.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and tissue engineering.
Industry: Utilized in the production of high-performance plastics, coatings, and adhesives.
作用机制
The mechanism of action of chloroethene;prop-2-enenitrile involves its interaction with various molecular targets and pathways. The copolymer’s unique structure allows it to interact with different biological and chemical systems, leading to its diverse applications. For example, in drug delivery systems, the copolymer can encapsulate therapeutic agents and release them in a controlled manner .
相似化合物的比较
Similar Compounds
Polyvinyl Chloride (PVC): A homopolymer of vinyl chloride, widely used in construction and packaging.
Polyacrylonitrile (PAN): A homopolymer of acrylonitrile, used in the production of carbon fibers and textiles.
Vinylidene Chloride-Acrylonitrile Copolymer: Similar to chloroethene;prop-2-enenitrile but with vinylidene chloride instead of vinyl chloride.
Uniqueness
This compound stands out due to its unique combination of properties from both vinyl chloride and acrylonitrile. This copolymer offers enhanced thermal stability, mechanical strength, and chemical resistance compared to its homopolymer counterparts, making it suitable for specialized applications .
属性
CAS 编号 |
9003-00-3 |
|---|---|
分子式 |
C5H6ClN |
分子量 |
115.56 g/mol |
IUPAC 名称 |
chloroethene;prop-2-enenitrile |
InChI |
InChI=1S/C3H3N.C2H3Cl/c1-2-3-4;1-2-3/h2H,1H2;2H,1H2 |
InChI 键 |
GRFFKYTUNTWAGG-UHFFFAOYSA-N |
SMILES |
C=CC#N.C=CCl |
规范 SMILES |
C=CC#N.C=CCl |
同义词 |
acrylonitrile vinyl chloride copolymer Modacryl Modacryle |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


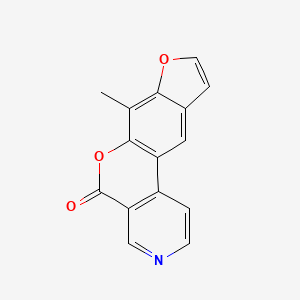
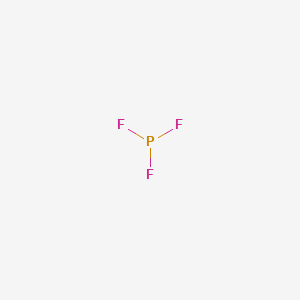

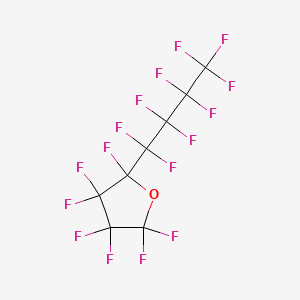
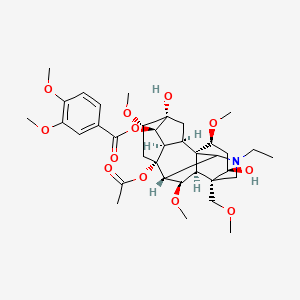
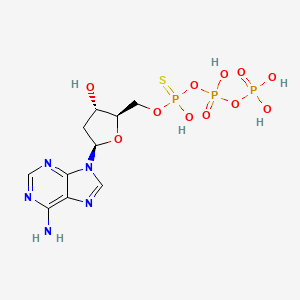

![N-[(3-methoxy-8-bicyclo[4.2.0]octa-1(6),2,4,7-tetraenyl)methyl]ethanamine](/img/structure/B1195861.png)
